molecular formula C38H44Cl2N2O8P2 B1192390 BKM1972

BKM1972

Cat. No. B1192390
M. Wt: 789.6235
InChI Key: HRHYLMSPNAZLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BKM1972 is a novel inhibitor of the expression of anti-apoptotic protein survivin and membrane-bound efflux pump atp binding cassette b 1 (abcb1, p-glycoprotein), presumably via signal transducer and activator of transcription 3 (stat3), inhibiting human prostate cancer growth and overcoming docetaxel resistance in intraosseous models

Scientific Research Applications

Inhibition of Prostate Cancer Growth and Overcoming Drug Resistance

BKM1972 has been researched for its potential in treating prostate cancer, particularly in cases where the cancer has become resistant to standard chemotherapy like docetaxel. The compound demonstrated significant effectiveness in inhibiting cancer cell growth in both chemosensitive and chemoresistant prostate cancer cells, making it a promising lead for treating bone metastasis in prostate cancer. This was observed in both in vitro and in vivo models, highlighting its potential in practical applications (Chen et al., 2019).

Inhibiting Breast Cancer Stem Cells

BKM1972 also shows promise in the field of breast cancer research, particularly in addressing breast cancer stem cells (BCSCs) which are believed to play a role in chemotherapy resistance. Studies have explored the effects of BKM1972, particularly in combination with other drugs like letrozole, in inhibiting the growth of BCSCs. This approach targets the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell survival and proliferation. Such research suggests that BKM1972 could enhance the effectiveness of endocrine therapy in breast cancer treatment (Liu et al., 2019).

properties

Molecular Formula

C38H44Cl2N2O8P2

Molecular Weight

789.6235

IUPAC Name

Tetraethyl ((3-([1,1'-biphenyl]-4-yl)-2-(2,2-bis(4-chlorophenyl)acetamido)propanamido)methylene)-bis(phosphonate)

InChI

InChI=1S/C38H44Cl2N2O8P2/c1-5-47-51(45,48-6-2)38(52(46,49-7-3)50-8-4)42-36(43)34(26-27-14-16-29(17-15-27)28-12-10-9-11-13-28)41-37(44)35(30-18-22-32(39)23-19-30)31-20-24-33(40)25-21-31/h9-25,34-35,38H,5-8,26H2,1-4H3,(H,41,44)(H,42,43)

InChI Key

HRHYLMSPNAZLIT-UHFFFAOYSA-N

SMILES

O=C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)C(NC(C(C1=CC=C(Cl)C=C1)C2=CC=C(Cl)C=C2)=O)CC3=CC=C(C4=CC=CC=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BKM1972;  BKM 1972;  BKM-1972

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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